2-(3-Amino-1H-pyrazol-1-YL)propanamide
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Overview
Description
2-(3-Amino-1H-pyrazol-1-YL)propanamide is a heterocyclic organic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a propanamide group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)propanamide typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Amino-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-Amino-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)propanamide involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
3-Amino-1H-pyrazole: A simpler analog without the propanamide group.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: A related compound with a triazole ring instead of a pyrazole ring.
Uniqueness: 2-(3-Amino-1H-pyrazol-1-YL)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and propanamide groups allows for diverse chemical modifications and interactions with biological targets, enhancing its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H10N4O/c1-4(6(8)11)10-3-2-5(7)9-10/h2-4H,1H3,(H2,7,9)(H2,8,11) |
InChI Key |
JDPQICQXRACMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1C=CC(=N1)N |
Origin of Product |
United States |
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